3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one

Medicinal Chemistry Quinolinone SAR Library Design

3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one (CAS 866810-01-7) is a synthetic small molecule belonging to the 1,4-dihydroquinolin-4-one (quinolinone) class. It features a 3-sulfonyl substitution (4-chlorobenzenesulfonyl), 6,7-dimethoxy groups, and an N1-(4-methylbenzyl) substituent.

Molecular Formula C25H22ClNO5S
Molecular Weight 483.96
CAS No. 866810-01-7
Cat. No. B3008447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
CAS866810-01-7
Molecular FormulaC25H22ClNO5S
Molecular Weight483.96
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H22ClNO5S/c1-16-4-6-17(7-5-16)14-27-15-24(33(29,30)19-10-8-18(26)9-11-19)25(28)20-12-22(31-2)23(32-3)13-21(20)27/h4-13,15H,14H2,1-3H3
InChIKeyHLYVRGKYZSGQPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one (866810-01-7) – Compound Class and Core Characteristics for Procurement


3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one (CAS 866810-01-7) is a synthetic small molecule belonging to the 1,4-dihydroquinolin-4-one (quinolinone) class. It features a 3-sulfonyl substitution (4-chlorobenzenesulfonyl), 6,7-dimethoxy groups, and an N1-(4-methylbenzyl) substituent [1]. This precise substitution pattern distinguishes it from generic quinolin-4-ones, which are known as broad-spectrum antibiotic scaffolds that have more recently been investigated for anticancer potential [2]. The compound has a molecular weight of 484.0 g/mol, a calculated XLogP3-AA of 5.1, and a topological polar surface area of 81.3 Ų [1]. Publicly available primary pharmacological data for this specific compound remains extremely limited; procurement decisions must therefore rely heavily on the differentiation logic presented below.

Why Generic 1,4-Dihydroquinolin-4-ones Cannot Be Substituted for 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one


Generic substitution within the quinolin-4-one class is not viable because pharmacological activity is exquisitely sensitive to the specific combination and position of substituents. The sulfonyl moiety at position 3, the methoxy groups at positions 6 and 7, and the 4-methylbenzyl group at N1 each contribute distinct steric, electronic, and lipophilic properties that collectively determine target binding, cellular permeability, and metabolic stability [1]. For instance, published structure-activity relationship (SAR) studies on related 1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones demonstrate that even minor changes in the N1-aryl or 2-alkyl substituents can shift cytotoxic potency by more than 5-fold between cancer cell lines [2]. Without explicit comparative data for the target compound, any assertion that a close analog performs equivalently is scientifically unsupported and carries substantial risk of experimental failure.

Quantitative Differentiation Evidence: 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one vs. Closest Structural Analogs


Substitution Pattern Specificity vs. Generic Quinolin-4-one Scaffold

The target compound incorporates a 4-chlorophenylsulfonyl group at position 3, 6,7-dimethoxy substitution, and an N1-(4-methylbenzyl) group. In contrast, the wider quinolin-4-one class described in the literature (e.g., 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones) typically bears a sulfonyl at N1 rather than C3, and often lacks the 6,7-dimethoxy pattern [1]. This specific substitution arrangement is not represented in the comparative SAR analysis published for the 3-methylidene series, meaning no direct potency inference can be drawn.

Medicinal Chemistry Quinolinone SAR Library Design

Lipophilicity (XLogP3-AA) Differentiation from De-methoxylated or De-sulfonylated Analogs

The calculated XLogP3-AA for 3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one is 5.1 [1]. This value reflects the combined lipophilic contributions of the 4-chlorophenylsulfonyl, 4-methylbenzyl, and dimethoxy groups. Removing the sulfonyl group would substantially reduce logP (estimated Δ ≈ -1.5 to -2.0 log units based on fragment contributions), while removing the 6,7-dimethoxy groups would decrease logP by approximately 0.5–1.0 unit. A logP of 5.1 places this compound near the upper boundary of typical oral drug-like space, suggesting potential advantages for membrane permeability but also requiring careful solubility assessment.

Physicochemical Properties Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count vs. De-methoxylated Analogs

The target compound has a TPSA of 81.3 Ų and 6 hydrogen bond acceptor (HBA) atoms [1]. The 6,7-dimethoxy groups contribute 2 of the 6 HBA sites. A de-methoxylated analog would have a TPSA of approximately 60 Ų and 4 HBA atoms. The higher TPSA and HBA count of the target may reduce passive membrane permeability relative to the de-methoxylated form but could enhance aqueous solubility and modulate off-target binding profiles.

Physicochemical Properties Permeability Drug Design

Class-Level Anticancer Potential Inferred from Quinolin-4-one Literature

A 2022 study on structurally related 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones reported potent cytotoxicity against MCF-7 (breast) and HL-60 (leukemia) cell lines, with one analog showing >5-fold selectivity for HL-60 over normal HUVEC cells [1]. While the target compound differs in its substitution topology (C3-sulfonyl vs. N1-sulfonyl; N1-benzyl vs. N1-sulfonyl; saturated C2-C3 bond in comparator), the quinolin-4-one core is a validated cytotoxic pharmacophore. No direct cytotoxicity data for 3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one were identified in the public domain as of the search date.

Anticancer Cytotoxicity Quinolinone

Procurement-Driven Application Scenarios for 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one


Structure-Activity Relationship (SAR) Expansion of C3-Sulfonylated Quinolin-4-one Libraries

Research groups that have identified a quinolin-4-one hit with a different substituent topology (e.g., N1-sulfonyl or C2-alkyl) can use this compound to explore how relocating the sulfonyl group to C3 and adding the N1-(4-methylbenzyl) group affects target binding and selectivity. The distinct physicochemical profile (XLogP 5.1, TPSA 81.3 Ų [1]) provides a tool for probing lipophilic and polar contributions to activity.

Kinase or Enzyme Inhibition Screening Panels

The sulfonyl-quinolinone core shares features with known kinase inhibitor scaffolds. Procurement of this compound enables inclusion in broad-panel kinase or enzyme inhibition screens to identify novel target engagement, particularly where the 4-chlorophenylsulfonyl motif may confer selectivity through halogen bonding or steric effects.

Cytotoxicity Profiling Against Cancer Cell Line Panels

Given the established anticancer potential of the quinolin-4-one class [2], this compound can be screened against panels such as NCI-60 or specific lines (e.g., MCF-7, HL-60, HCT-116) to establish its own potency fingerprint. The data can then be compared directly with published values for 3-methylidene-1-sulfonyl analogs to quantify the impact of the substitution shift.

Physicochemical and ADME Benchmarking of High-logP Quinolinones

With a computed XLogP3-AA of 5.1 [1], this compound sits at the upper acceptable limit for oral drug-like space. It can serve as a benchmarking compound in permeability (e.g., PAMPA, Caco-2), solubility, and metabolic stability assays, allowing direct comparison with lower-logP analogs to build predictive models for the quinolin-4-one series.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.